molecular formula C9H10N2O3S B2436277 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide CAS No. 2034278-59-4

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide

Cat. No.: B2436277
CAS No.: 2034278-59-4
M. Wt: 226.25
InChI Key: LZBUUSJPTCBRFD-UHFFFAOYSA-N
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Description

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide is a heterocyclic compound that contains a thiadiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiadiazepine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiadiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazoles: These compounds share a similar thiadiazole ring system but differ in their substitution patterns.

    Benzotriazoles: These compounds contain a triazole ring instead of a thiadiazepine ring.

    Thiadiazoles: These compounds have a thiadiazole ring but lack the additional fused benzene ring.

Uniqueness

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-1,1-dioxo-5H-1λ6,2,4-benzothiadiazepin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-11-6-7-4-2-3-5-8(7)15(13,14)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBUUSJPTCBRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2S(=O)(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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